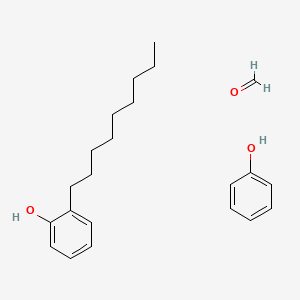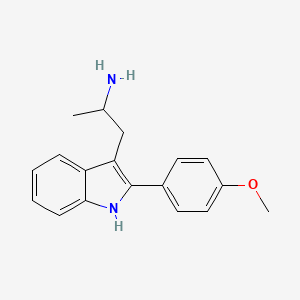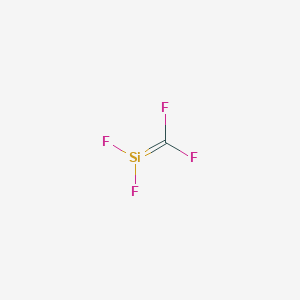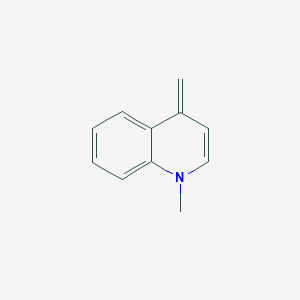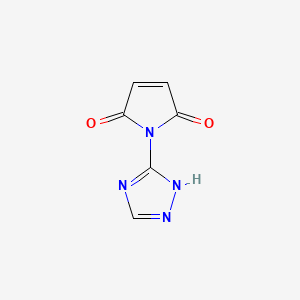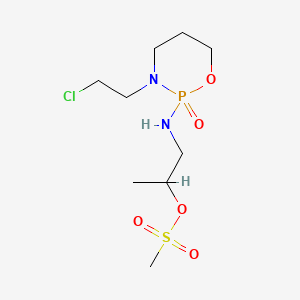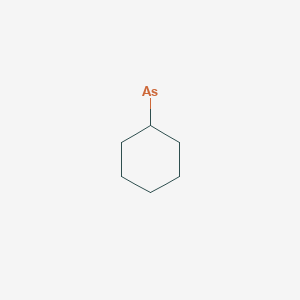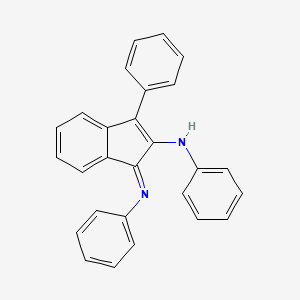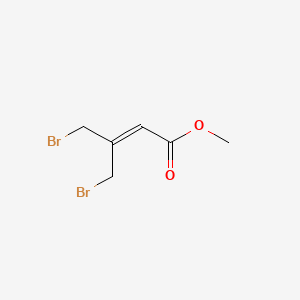
2-Butenoic acid, 4-bromo-3-(bromomethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 4-bromo-3-(bromomethyl)-, methyl ester is an organic compound with the molecular formula C6H8Br2O2. It is a derivative of butenoic acid, featuring bromine atoms at the 4th and 3rd positions, with a methyl ester functional group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-bromo-3-(bromomethyl)-, methyl ester typically involves the bromination of methyl crotonate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The process involves:
Starting Material: Methyl crotonate.
Brominating Agent: Bromine (Br2).
Solvent: An inert solvent like dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is conducted at low temperatures to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, concentration, and reaction time, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoic acid, 4-bromo-3-(bromomethyl)-, methyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Addition Reactions: The double bond in the butenoic acid moiety can participate in addition reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Hydrogenated Products: From reduction reactions, leading to saturated compounds.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 4-bromo-3-(bromomethyl)-, methyl ester is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Butenoic acid, 4-bromo-3-(bromomethyl)-, methyl ester exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-2-butenoate: Similar structure but lacks the bromomethyl group.
Methyl crotonate: The parent compound without bromine atoms.
Methyl 4-bromocrotonate: Similar but with only one bromine atom.
Uniqueness
2-Butenoic acid, 4-bromo-3-(bromomethyl)-, methyl ester is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering versatility in chemical transformations.
Propiedades
Número CAS |
50428-87-0 |
|---|---|
Fórmula molecular |
C6H8Br2O2 |
Peso molecular |
271.93 g/mol |
Nombre IUPAC |
methyl 4-bromo-3-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C6H8Br2O2/c1-10-6(9)2-5(3-7)4-8/h2H,3-4H2,1H3 |
Clave InChI |
MFBSPKCELSWCOX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)

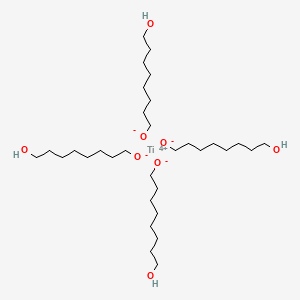
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)
